molecular formula C12H15N5O3 B13735660 Ethyl 4-(dimethylamino)-8-methyl-7-oxo-7,8-dihydropteridine-6-carboxylate CAS No. 2046-68-6

Ethyl 4-(dimethylamino)-8-methyl-7-oxo-7,8-dihydropteridine-6-carboxylate

Cat. No.: B13735660
CAS No.: 2046-68-6
M. Wt: 277.28 g/mol
InChI Key: QOPAWAGFCYGLOD-UHFFFAOYSA-N
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Description

Ethyl 4-(dimethylamino)-8-methyl-7-oxo-7,8-dihydropteridine-6-carboxylate is a complex organic compound with a unique structure that includes a pteridine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(dimethylamino)-8-methyl-7-oxo-7,8-dihydropteridine-6-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions. For instance, the reaction might involve the use of dimethylamine, ethyl acetoacetate, and other reagents in the presence of catalysts and solvents .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(dimethylamino)-8-methyl-7-oxo-7,8-dihydropteridine-6-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an alcohol .

Scientific Research Applications

Ethyl 4-(dimethylamino)-8-methyl-7-oxo-7,8-dihydropteridine-6-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 4-(dimethylamino)-8-methyl-7-oxo-7,8-dihydropteridine-6-carboxylate involves its interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-(dimethylamino)-8-methyl-7-oxo-7,8-dihydropteridine-6-carboxylate is unique due to its pteridine ring system, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications that other similar compounds may not be suitable for .

Properties

CAS No.

2046-68-6

Molecular Formula

C12H15N5O3

Molecular Weight

277.28 g/mol

IUPAC Name

ethyl 4-(dimethylamino)-8-methyl-7-oxopteridine-6-carboxylate

InChI

InChI=1S/C12H15N5O3/c1-5-20-12(19)8-11(18)17(4)10-7(15-8)9(16(2)3)13-6-14-10/h6H,5H2,1-4H3

InChI Key

QOPAWAGFCYGLOD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC2=C(N=CN=C2N(C)C)N(C1=O)C

Origin of Product

United States

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